1-Fluorobicyclo[1.1.1]pentane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
78142-58-2 |
|---|---|
Molecular Formula |
C5H7F |
Molecular Weight |
86.11 g/mol |
IUPAC Name |
1-fluorobicyclo[1.1.1]pentane |
InChI |
InChI=1S/C5H7F/c6-5-1-4(2-5)3-5/h4H,1-3H2 |
InChI Key |
LXTLEOZZBULMHE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1(C2)F |
Origin of Product |
United States |
Synthetic Methodologies for 1 Fluorobicyclo 1.1.1 Pentane and Derivatives
Strategies for Bicyclo[1.1.1]pentane Core Construction
[1.1.1]Propellane is a highly strained molecule that serves as a key precursor for a variety of substituted BCPs. rhhz.netwikipedia.org The central carbon-carbon bond is exceptionally reactive, readily undergoing cleavage through radical or anionic pathways to install functionalities at the bridgehead positions. rhhz.netnih.gov
Anionic addition to [1.1.1]propellane represents a viable, though less common, pathway for generating functionalized BCPs. rhhz.net This approach involves the reaction of nucleophiles with [1.1.1]propellane. For instance, the aminoalkylation of [1.1.1]propellane has been achieved using magnesium amides in conjunction with alkyl electrophiles, providing access to 3-alkylbicyclo[1.1.1]pentan-1-amines. researchgate.net While not directly yielding a fluorinated BCP, subsequent fluorination of the resulting amine or other functional groups could be envisioned. The development of electrophilic activation of [1.1.1]propellane, such as through halogen bonding, has enabled reactions with neutral nucleophiles like anilines and azoles to produce nitrogen-substituted BCPs, which could also be precursors for fluorination. nih.gov
Radical addition to [1.1.1]propellane is the most prevalent method for synthesizing BCP derivatives due to the high reactivity of the central bond towards radical species. rhhz.net A variety of radical precursors can be employed to generate functionalized BCPs.
A notable method for the direct synthesis of fluorinated BCPs involves the decarboxylative fluorination of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. In a reported procedure, this diacid is treated with Selectfluor® in the presence of a silver nitrate (B79036) catalyst to yield 3-fluorobicyclo[1.1.1]pentane-1-carboxylic acid. rsc.orgacs.org This method has been demonstrated on a large scale, highlighting its practical utility. acs.orgsemanticscholar.org
Another strategy involves the radical addition of alkyl iodides to [1.1.1]propellane, which can be initiated by light without the need for catalysts or additives. researchgate.net This provides a clean and scalable route to bicyclo[1.1.1]pentane iodides, which can then be subjected to further functionalization, potentially including fluorination. researchgate.net Multi-component radical processes, such as the cascade atom transfer radical addition (CATRA), have also been developed to construct complex BCP scaffolds from simple starting materials. chemrxiv.org
| Reactant | Reagent(s) | Conditions | Product | Yield | Reference |
| Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid | AgNO₃, SELECTFLUOR® | H₂O, 65 °C, 16 h | 3-Fluorobicyclo[1.1.1]pentane-1-carboxylic acid | - | rsc.org |
| Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid | AgNO₃, Selectfluor | H₂O, 70 °C, 24 h | 3-Fluorobicyclo[1.1.1]pentane-1-carboxylic acid | - | acs.orgsemanticscholar.org |
| [1.1.1]Propellane, Alkyl Iodides | Light | Flow | Bicyclo[1.1.1]pentane iodides | ~90% purity | researchgate.net |
Photochemical reactions provide a powerful tool for the construction and functionalization of the BCP core. A significant advancement is the flow photochemical addition of [1.1.1]propellane to diacetyl, which allows for the kilogram-scale synthesis of 1,1'-(bicyclo[1.1.1]pentane-1,3-diyl)bis(ethan-1-one). nih.govacs.orgnih.gov This diketone can then be converted to bicyclo[1.1.1]pentane-1,3-dicarboxylic acid via a haloform reaction, a key precursor for 3-fluorobicyclo[1.1.1]pentane-1-carboxylic acid. nih.govacs.orgnih.gov Continuous flow photochemical transformations have also been developed to convert [1.1.1]propellane into valuable BCPs with mixed ester and acyl chloride functionalities. rsc.orgucd.ie
Furthermore, a photo-Hunsdiecker reaction has been utilized to convert BCP-1-carboxylic acids to the corresponding iodides under metal-free conditions at room temperature. chemrxiv.orgresearchgate.net These iodo-BCPs are versatile intermediates for further transformations.
| Reactants | Conditions | Product | Scale | Reference |
| [1.1.1]Propellane, Diacetyl | Flow photochemistry (365 nm) | 1,1'-(Bicyclo[1.1.1]pentane-1,3-diyl)bis(ethan-1-one) | ~1 kg in 6 h | nih.gov |
| BCP-1-carboxylic acids, 1,3-diiodo-5,5-dimethylhydantoin | CFL irradiation, room temp. | 1-Iodo-3-substituted-BCPs | - | chemrxiv.orgresearchgate.net |
An alternative strategy for constructing the bicyclo[1.1.1]pentane skeleton involves the use of bicyclo[1.1.0]butane (BCB) precursors. These highly strained molecules can undergo insertion reactions to form the BCP core. nih.gov
The insertion of dihalocarbenes into the central bond of bicyclo[1.1.0]butanes is a known method for forming bridge-substituted BCPs. nih.govsci-hub.se Recently, a practical synthesis of mono-fluorinated BCPs was developed through the insertion of bromofluorocarbene (:CHFBr) into bicyclo[1.1.0]butanes. researchgate.netchemrxiv.org This reaction produces a bromo-fluoro-BCP derivative. Subsequent reduction of the carbon-bromine bond, for example with Raney nickel, affords the desired 1-fluorobicyclo[1.1.1]pentane derivative in high yield. chemrxiv.org This approach has been successfully applied to a range of substituted bicyclo[1.1.0]butanes, demonstrating its generality. chemrxiv.org
| Bicyclo[1.1.0]butane Derivative | Reagent 1 | Reagent 2 | Product | Yield (Step 1) | Yield (Step 2) | Reference |
| Phenyl-substituted BCB | CHFBr₂ | Raney-Ni, EDA | Monofluoro-bicyclo[1.1.1]pentane | 52% | 96% | chemrxiv.org |
| Methyl-substituted BCBs | CHFBr₂ | - | Bromo-fluoro-BCP | 56-69% | - | chemrxiv.org |
| Fluorine-substituted BCBs | CHFBr₂ | - | Bromo-fluoro-BCP | 32-50% | - | chemrxiv.org |
| Trifluoromethyl-substituted BCBs | CHFBr₂ | - | Bromo-fluoro-BCP | 43-52% | - | chemrxiv.org |
Intramolecular Cyclization Protocols
While the most common routes to BCPs involve the ring-opening of [1.1.1]propellane or carbene insertion into bicyclo[1.1.0]butanes, intramolecular cyclization strategies have also been developed for accessing multisubstituted BCPs. nih.govresearchgate.net One such approach involves the base-mediated intramolecular cyclization of sulfonylhydrazones derived from boronic ester-tethered cyclobutanones. researchgate.netrsc.org This method allows for the construction of C1, C2, and C3-substituted BCPs. researchgate.net Although this strategy provides access to complex BCP scaffolds, its specific application for the direct synthesis of this compound has not been extensively detailed as a primary route.
Targeted Synthesis of Monofluorinated Bicyclo[1.1.1]pentanes
The direct and selective incorporation of a single fluorine atom at a bridgehead position of the bicyclo[1.1.1]pentane skeleton remained an elusive goal for many years. researchgate.net Early attempts often resulted in complex mixtures or were unsuccessful. nih.govresearchgate.net However, recent advancements have solved this long-standing problem, providing targeted and efficient methods for preparing monofluorinated BCPs. chemrxiv.org
Selective Fluorination Strategies
Several distinct strategies have been explored to achieve the selective monofluorination of the BCP core, ranging from carbene chemistry to radical reactions and electrophilic fluorination attempts.
A highly successful and practical method for synthesizing 1-fluorobicyclo[1.1.1]pentanes involves a two-step sequence: the addition of bromofluorocarbene (:CBrF) to a bicyclo[1.1.0]butane precursor, followed by reductive debromination. nih.govresearchgate.netacs.org This approach was notably developed by Mykhailiuk and colleagues. researchgate.netresearchgate.net
The synthesis begins with a substituted bicyclo[1.1.0]butane, which undergoes a strain-release reaction with bromofluorocarbene, generated in situ from dibromofluoromethane (B117605) (CHFBr₂). nih.govchemrxiv.org This cycloaddition yields the corresponding 2-bromo-2-fluorobicyclo[1.1.1]pentane derivative. researchgate.netresearchgate.net Subsequent reduction of the C-Br bond, accomplished smoothly using reagents like freshly prepared Raney nickel in the presence of ethylenediamine, affords the desired monofluorinated bicyclo[1.1.1]pentane with high efficiency. chemrxiv.orgnih.gov This method has proven to be robust and is a key strategy for accessing these valuable compounds. nih.govacs.org
Table 1: Optimization of Bromofluorocarbene Addition to Bicyclo[1.1.0]butane 5
| Entry | Carbene Source | Base / Conditions | Solvent | Yield of 8 (%) |
| 1 | CHF₂Cl | KOtBu | THF | 0 |
| 2 | CHF₂I | - | THF | 0 |
| 3 | DCClF | - | Toluene | 0 |
| 4 | CHFCl₂ | KOtBu | THF | 0 |
| 5 | CHFBr₂ | KOtBu, -crown-6 | Toluene | 71 |
| 6 | CHFBr₂ | NaHMDS | THF | 80 |
Data sourced from Mykhailiuk, P. K. et al. (2022). chemrxiv.orgnih.gov
Radical fluorination has emerged as another powerful tool for accessing fluorinated BCPs. rsc.org A notable example is the silver-catalyzed decarboxylative fluorination of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. d-nb.infoacs.org This method utilizes Selectfluor® as the fluorine source and a silver salt, such as silver nitrate (AgNO₃), as a catalyst. d-nb.inforsc.org The reaction proceeds by selectively replacing one of the carboxylic acid groups with a fluorine atom, yielding 3-fluorobicyclo[1.1.1]pentane-1-carboxylic acid. acs.orgrsc.org This process is a key step in an expedient synthesis of 3-fluorobicyclo[1.1.1]pentan-1-amine and demonstrates the utility of radical pathways for installing fluorine on the BCP core. rsc.org
Table 2: Silver-Catalyzed Decarboxylative Fluorination of BCP Diacid
| Entry | AgNO₃ (mol%) | Selectfluor® (eq.) | Temperature (°C) | Yield (%) |
| 1 | 5 | 1.3 | 50 | 38 |
| 2 | 10 | 1.8 | 65 | 55 |
| 3 | 20 | 2.5 | 90 | 41 |
| 4 | 20 | 2.0 | 65 | 60 |
Conditions: Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, AgNO₃, Selectfluor®, deoxygenated water, 16 h. Data sourced from Goh, Y. L. & Adsool, V. A. (2021). rsc.org
Direct electrophilic fluorination of the BCP skeleton has been investigated but has met with limited success. An early attempt in 2001 involved the direct gas-phase fluorination of a BCP diacid ester with a mixture of fluorine gas and helium. nih.govresearchgate.net This approach, however, produced a complex mixture of 14 different polyfluorinated compounds, with the desired monofluorinated product being isolated in only 7% yield after extensive purification. nih.gov
More recent efforts have explored electrochemical C(sp³)-H fluorination. nih.govresearchgate.net Despite the development of practical electrochemical methods for other systems, applying this technique to bicyclo[1.1.1]pentane precursors did not lead to the formation of the desired monofluorinated product. nih.govresearchgate.net These challenges highlight the difficulties associated with direct electrophilic C-H fluorination on the strained BCP core.
Scalable Preparative Methods for Fluoro-Bicyclo[1.1.1]pentanes
The transition from laboratory-scale synthesis to preparative, gram-scale production is crucial for the application of F-BCPs in medicinal chemistry. researchgate.net Significant progress has been made in developing scalable methods.
The bromofluorocarbene addition followed by debromination has been successfully scaled up. chemrxiv.orgnih.gov In one run, 21 grams of the 2-bromo-2-fluorobicyclo[1.1.1]pentane intermediate were produced, which was then converted to the final monofluorinated product in high yield, demonstrating the practicality of this route. chemrxiv.orgnih.gov
Similarly, the radical decarboxylative fluorination of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid has been performed on a large scale, starting with 155 grams of the diacid to produce 3-fluorobicyclo[1.1.1]pentane-1-carboxylic acid. acs.orgnih.gov The scalability of this reaction is underpinned by the development of a flow photochemistry protocol that can produce the key diketone precursor to the diacid on a kilogram scale. acs.orgnih.gov These scalable methods ensure that F-BCP building blocks are accessible for broader research and development. nih.govresearchgate.net
Synthesis from Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid Precursors
A practical and scalable route to 3-fluorobicyclo[1.1.1]pentane-1-carboxylic acid involves the decarboxylative fluorination of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. rsc.orgnih.govacs.org This method utilizes Selectfluor as the fluorinating agent in the presence of a silver nitrate catalyst. rsc.orgnih.gov
The reaction is typically carried out in deoxygenated water at elevated temperatures. rsc.org Optimization studies have shown that using approximately 2.5 equivalents of Selectfluor and 7.5 mol% of silver nitrate at 65 °C for 16 hours provides good yields of the desired monofluorinated product. rsc.org The reaction proceeds through a radical mechanism initiated by the silver catalyst.
The required precursor, bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, can be synthesized on a large scale. nih.govacs.org A key step in its synthesis is the photochemical reaction between [1.1.1]propellane and diacetyl, which can be performed in a flow reactor to produce 1,3-diacetylbicyclo[1.1.1]pentane on a kilogram scale. nih.govacs.orgorgsyn.org Subsequent haloform reaction of the diketone affords the dicarboxylic acid in multigram quantities. nih.govacs.orgorgsyn.org
The resulting 3-fluorobicyclo[1.1.1]pentane-1-carboxylic acid is a versatile building block for further derivatization. For instance, it can be converted to the corresponding amine via a Curtius rearrangement. nih.gov
Table 1: Optimized Conditions for Decarboxylative Fluorination rsc.org
| Reagent/Condition | Amount/Value |
| Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid | 1.0 eq |
| SELECTFLUOR® | 2.5 eq |
| AgNO₃ | 7.5 mol% |
| Solvent | Deoxygenated Water |
| Temperature | 65 °C |
| Time | 16 h |
Synthesis of Polyfluorinated and Difunctionalized Fluoro-Bicyclo[1.1.1]pentanes
The synthesis of BCPs with multiple fluorine atoms or with fluorine in combination with other functional groups provides access to a wider range of chemical space.
A versatile platform has been developed for the synthesis of 1,2-difunctionalized BCPs, which can serve as mimics for ortho- and meta-substituted arenes. pnas.orgnih.govchemrxiv.org This methodology allows for the preparation of building blocks with various functional handles, including those that can be converted to or coupled with fluorine-containing moieties.
The synthesis commences from a common intermediate that can be prepared in a multi-step sequence. pnas.org This intermediate can then undergo a series of transformations to introduce different functional groups at the 1 and 2 positions of the BCP core. pnas.org While the initial reports focus on alcohol, amine, and carboxylic acid functionalities, this platform provides a foundation for accessing 1-fluoro-2-substituted BCP derivatives through further synthetic manipulations. The development of these building blocks answers a long-standing challenge in accessing BCPs that can serve as ortho- and meta-substituted benzene (B151609) analogues. chemrxiv.org
A conceptually novel and practical approach to access 1-(difluoro)alkyl-3-aryl bicyclo[1.1.1]pentanes is through an iron-catalyzed multicomponent radical cross-coupling reaction. nih.govresearchgate.netchemrxiv.orgnih.govacs.org This method allows for the direct functionalization of [1.1.1]propellane with readily available (fluoro)alkyl halides and Grignard reagents in a one-pot procedure. researchgate.netnih.gov
The reaction is enabled by an inexpensive and sustainable iron catalyst and proceeds under mild conditions with fast reaction times. nih.govchemrxiv.org The process involves the formation of two new carbon-carbon bonds. Optimization of the reaction conditions, including the choice of ligand for the iron catalyst, has been shown to significantly improve the yield of the desired 1,3-disubstituted BCP product. nih.govacs.org Both diamine and bisphosphine ligands have demonstrated similar efficacy in promoting the formation of the target compounds. researchgate.net
This multicomponent strategy is notable for its ability to tolerate a wide range of aryl Grignard reagents and sterically hindered alkyl halides. nih.govresearchgate.net The reaction has been successfully applied to the synthesis of various 1-(difluoro)alkyl-3-aryl BCPs, showcasing its potential for creating diverse fluoroalkyl-BCP-aryl scaffolds. nih.gov
Table 2: Representative Iron-Catalyzed Multicomponent Coupling nih.govacs.org
| Component 1 | Component 2 | Component 3 | Catalyst System | Product Yield |
| [1.1.1]Propellane | tert-butyl iodide | 3-methoxyphenylmagnesium bromide | Fe(acac)₃ / dcpe | up to 70% |
Reactivity and Functionalization of 1 Fluorobicyclo 1.1.1 Pentane Systems
General Reactivity of Bicyclo[1.1.1]pentane Scaffolds
The BCP core, despite possessing a high strain energy of approximately 66-68 kcal/mol, is remarkably stable, with thermal stability up to around 300°C. acs.orgresearcher.life This stability, coupled with its unique geometry, governs its reactivity, which is primarily centered on the two bridgehead positions and, to a lesser extent, the three bridge methylene (B1212753) positions.
Bridgehead Functionalization Transformations
Functionalization at the two tertiary bridgehead positions (C1 and C3) of the BCP scaffold is well-established. researcher.lifenih.gov A major pathway to access 1,3-disubstituted BCPs involves the reaction of [1.1.1]propellane, a highly strained hydrocarbon, with a wide range of radical and anionic species. nih.gov The central C1-C3 bond of propellane readily undergoes homolytic or heterolytic cleavage, allowing for the introduction of two different substituents at the bridgehead positions.
Another common strategy is the functionalization of pre-existing BCPs. For instance, BCPs equipped with functional handles like iodides or redox-active esters can undergo further transformations. nih.gov Iron-catalyzed Kumada cross-coupling reactions of BCP iodides with aryl and heteroaryl Grignard reagents have been developed. acs.org Similarly, nickel- and palladium-catalyzed cross-coupling reactions are effective for creating carbon-carbon bonds at the bridgehead positions. acs.org Direct C-H functionalization of a bridgehead position, while challenging, has been achieved through methods like rhodium-catalyzed enantioselective C-H insertion using donor/acceptor carbenes. acs.org
Bridge Position Functionalization Challenges and Innovations
In contrast to the well-documented chemistry of the bridgehead positions, the functionalization of the three concyclic secondary bridge (C2) positions is a more recent and challenging field. researcher.lifenih.gov The inert C-H bonds at the bridge positions present a significant synthetic hurdle for direct functionalization. nih.gov This difficulty has historically limited the exploration of the chemical space associated with "ortho-" or "meta-substituted" BCP analogues. nih.govnsf.gov
Recent innovations are beginning to address these challenges. One notable strategy involves a programmable bis-functionalization of BCP bis-boronates. nih.govnsf.gov This approach leverages the inherent chemoselectivity of BCP bis-boronates, allowing for the selective functionalization of a bridgehead boronic pinacol (B44631) ester (Bpin) while leaving a bridge-position C2-Bpin group intact for subsequent reactions. nih.govnih.gov This enables the sequential, late-stage derivatization of both bridgehead and bridge positions, providing access to previously difficult-to-synthesize C1,C2-disubstituted and C1,C2,C3-trisubstituted BCPs. nih.govnih.gov Another innovative method is the decarboxylative Minisci-type heteroarylation, which directly couples free BCP C2-carboxylic acids with heteroarenes, providing rare examples of polysubstituted BCPs. chemrxiv.org
Chemical Transformations of 1-Fluorobicyclo[1.1.1]pentane Derivatives
The introduction of a fluorine atom at a bridgehead position creates this compound (F-BCP), a moiety that combines the structural features of a BCP with the electronic effects of fluorine. The chemistry of F-BCP derivatives often begins with 3-fluorobicyclo[1.1.1]pentane-1-carboxylic acid, a key building block. acs.orgnih.gov
Derivatization from Fluoro-Bicyclo[1.1.1]pentane Carboxylic Acids
3-Fluorobicyclo[1.1.1]pentane-1-carboxylic acid serves as a versatile precursor for a variety of other functionalized F-BCP derivatives. The carboxylic acid can be reduced to the corresponding primary alcohol, or it can be converted into an amine via a Curtius rearrangement. acs.org These transformations provide access to key building blocks for medicinal chemistry.
For instance, the reduction of the carboxylic acid to (3-fluorobicyclo[1.1.1]pentan-1-yl)methanol can be achieved in high yield using a borane (B79455) dimethyl sulfide (B99878) complex. acs.org The conversion to 3-fluorobicyclo[1.1.1]pentan-1-amine hydrochloride is accomplished through the formation of an acyl azide (B81097) with diphenylphosphoryl azide, followed by thermal rearrangement in tert-butanol (B103910) and subsequent deprotection. acs.org
| Starting Material | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| 3-Fluorobicyclo[1.1.1]pentane-1-carboxylic acid | BH₃·Me₂S, THF | (3-Fluorobicyclo[1.1.1]pentan-1-yl)methanol | 86% | acs.org |
| 3-Fluorobicyclo[1.1.1]pentane-1-carboxylic acid | 1. (PhO)₂P(O)N₃, Et₃N, tBuOH 2. HCl | 3-Fluorobicyclo[1.1.1]pentan-1-amine Hydrochloride | Not specified | acs.org |
| 3-Fluorobicyclo[1.1.1]pentane-1-carboxamide | Reduction | 3-Fluorobicyclo[1.1.1]pentan-1-amine | Not specified | |
| 3-Fluorobicyclo[1.1.1]pentane-1-carboxamide | Oxidation | 3-Fluorobicyclo[1.1.1]pentane-1-carboxylic acid | Not specified |
Cross-Coupling Reactions at Bridgehead Positions
While the literature on cross-coupling reactions specifically for this compound derivatives is nascent, the extensive work on non-fluorinated BCPs provides a strong foundation. Bridgehead BCP iodides are effective substrates in various cross-coupling reactions. acs.org Given that the synthesis of F-BCP derivatives often starts from precursors that can be converted to halides, it is anticipated that fluoro-BCP halides would be viable partners in nickel- and palladium-catalyzed cross-couplings. acs.org The key would be the selective synthesis of a 1-fluoro-3-iodo-bicyclo[1.1.1]pentane intermediate, which could then engage in cross-coupling chemistry to install a second, diverse substituent. The stability of the C-F bond suggests it would remain intact under many standard cross-coupling conditions.
Radical-Based Functionalization Pathways
Radical chemistry is fundamental to the synthesis and functionalization of F-BCP systems. The most expedient route to the key building block, 3-fluorobicyclo[1.1.1]pentane-1-carboxylic acid, is a radical decarboxylative fluorination reaction. rsc.org This transformation typically starts from the readily available bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. acs.orgnih.gov
The reaction is commonly performed using an electrophilic fluorine source, such as Selectfluor, in the presence of a silver salt catalyst (e.g., AgNO₃). acs.orgrsc.org The silver catalyst facilitates the decarboxylation to generate a bridgehead BCP radical, which is then trapped by the fluorinating agent. This method provides a direct and scalable entry into the F-BCP system. acs.orgrsc.org
| Starting Material | Fluorinating Agent | Catalyst/Additives | Solvent | Conditions | Product | Reference |
|---|---|---|---|---|---|---|
| Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid | Selectfluor | AgNO₃ | Water | 70 °C, 24 h | 3-Fluorobicyclo[1.1.1]pentane-1-carboxylic acid | acs.org |
| Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid | Selectfluor | AgNO₃ | Deoxygenated Water | 65 °C, 16 h | 3-Fluorobicyclo[1.1.1]pentane-1-carboxylic acid | rsc.org |
Beyond the synthesis of the core structure, radical reactions offer pathways for further functionalization. The radical addition to [1.1.1]propellane is a powerful method for generating 1,3-disubstituted BCPs, and could foreseeably be adapted to install a fluorine-containing group. nih.govsmolecule.com
C-H Functionalization Strategies in Bicyclo[1.1.1]pentanes
The functionalization of C-H bonds in bicyclo[1.1.1]pentanes (BCPs) represents a significant advancement in synthetic chemistry, providing direct routes to complex derivatives while preserving the strained carbocyclic framework. nsf.govberkeley.edu BCPs are valued as bioisosteres for groups like phenyl, tert-butyl, and alkynes in medicinal chemistry, making direct functionalization methods highly desirable. nsf.govresearchgate.net Strategies have been developed that leverage transition metal catalysis to achieve selective C-H activation at either the bridgehead (tertiary) or bridge (secondary) positions.
One prominent strategy involves enantioselective intermolecular sp³ C-H insertion reactions catalyzed by chiral dirhodium complexes. nsf.gov The use of a dirhodium catalyst, such as Rh₂(S-TCPTAD)₄, with donor/acceptor diazo compounds enables the selective formation of new C-C bonds at the tertiary C-H bond of the BCP core. nsf.govspringernature.com This approach has proven effective for a variety of aryl- and alkyl-substituted BCPs, yielding functionalized products in high yields and with excellent enantioselectivity without causing ring fragmentation. nsf.govresearchgate.net Computational studies have helped to explain the high selectivity for the tertiary site. springernature.com
Palladium-mediated directed C-H functionalization offers another powerful route, particularly for activating the C(2) position of the BCP scaffold. nih.gov Initial attempts at this transformation were unsuccessful, leading to detailed mechanistic studies to understand the challenges. nih.gov These studies revealed that while cyclometalation at a Pd(II) center is kinetically fast, it can be thermodynamically unfavorable depending on the directing group and ligands used. nih.gov By optimizing these components—for instance, by using a pyridine (B92270) N-oxide directing group or a dimethyl sulfoxide (B87167) (DMSO) supporting ligand—stable BCP palladacycles can be isolated. nih.gov Functionalization of these intermediates is then achieved effectively using single-electron reactions with aryl radicals or through electrophilic functionalization, providing access to C(2)-arylated BCPs. nih.gov
Iron-catalyzed C-H activation has also emerged as a sustainable method for functionalizing BCPs. acs.org In one approach, an iron-catalyzed C–H/N–H functionalization strategy was developed to synthesize highly decorated isoquinolones. acs.org The mechanism involves an initial C-H activation at an iron(II) center, followed by migratory insertion to form a seven-membered metallacycle intermediate. acs.org
The choice of catalyst and directing group is crucial for controlling the site-selectivity of the functionalization. For instance, while Rh₂(S-TCPTAD)₄ selectively functionalizes the tertiary C–H bond, other catalysts like Rh₂(S-p-Ph-TPCP)₄ can be used to target benzylic sites on substituents attached to the BCP core, allowing for sequential C-H functionalization at different positions on the same molecule. researchgate.net
Table 1: Catalytic Systems for C-H Functionalization of Bicyclo[1.1.1]pentanes
| Catalyst System | Target Position | Functionalization Type | Key Features |
|---|---|---|---|
| Rh₂(S-TCPTAD)₄ / Diazo Compounds | Bridgehead (tertiary C-H) | C-C Bond Formation | High yield and enantioselectivity; avoids ring fragmentation. nsf.govspringernature.com |
| Pd(II) / Pyridine N-oxide (directing group) | Bridge (secondary C-H at C2) | C-C Bond Formation (Arylation) | Overcomes thermodynamic instability of palladacycle; enables diversification at the C2 position. nih.gov |
| Iron(II) / TAH (directing group) | C-H/C-C Activation | Annulation | Chemoselective synthesis of isoquinolones; mechanism involves a seven-membered metallacycle. acs.org |
Reaction Mechanisms in Fluoro-Bicyclo[1.1.1]pentane Synthesis and Functionalization
The synthesis of fluoro-bicyclo[1.1.1]pentanes (F-BCPs), particularly those with fluorine at the bridge position, has been a long-standing challenge. A practical and scalable approach involves the reaction of a bicyclo[1.1.0]butane precursor with a source of bromofluorocarbene (:CBrF). chemrxiv.org This method represents a significant breakthrough after numerous other attempts yielded limited success. nih.gov
The reaction mechanism begins with the generation of bromofluorocarbene from a precursor like dibromofluoromethane (B117605) (CHFBr₂) using a base and a phase-transfer catalyst. chemrxiv.org The electrophilic carbene then attacks the central, highly strained C-C bond of a bicyclo[1.1.0]butane derivative. This leads to the insertion of the :CBrF moiety and the formation of the BCP core, yielding a 2-bromo-2-fluorobicyclo[1.1.1]pentane derivative. Subsequent reductive debromination, for example using Raney nickel, cleanly removes the bromine atom to afford the desired monofluorinated BCP. chemrxiv.org
Scheme 1: Synthesis of F-BCPs via Carbene Insertion
This simplified scheme illustrates the key transformation from a bicyclo[1.1.0]butane precursor to a fluoro-BCP.
Another key transformation for creating functionalized F-BCPs is the direct fluorination of BCP derivatives. For the synthesis of 3-fluorobicyclo[1.1.1]pentane-1-carboxylic acid, a silver(I)-catalyzed radical fluorination is employed. nih.govacs.org The mechanism involves the reaction of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid with an electrophilic fluorine source, such as Selectfluor, in the presence of silver nitrate (B79036) (AgNO₃). nih.govacs.org The silver salt facilitates the generation of a radical intermediate at the bridgehead position, which is then trapped by the fluorine source to install the fluorine atom.
The mechanisms of C-H activation in BCPs are complex and can be described as a spectrum of possibilities, including σ-bond metathesis and oxidative addition. scispace.comunige.chmt.com In the case of palladium-catalyzed functionalization, stoichiometric experiments and DFT calculations have been crucial to elucidate the mechanism. nih.gov These studies showed that the formation of the key palladacycle intermediate is reversible and its stability is highly dependent on the choice of directing group and supporting ligand. The subsequent functionalization step's success hinges on moving from traditional two-electron oxidative addition pathways to single-electron transfer (SET) reactions or electrophilic functionalization, which were found to be more efficient for these strained systems. nih.gov
Iron-catalyzed reactions also proceed through distinct mechanistic pathways. Depending on the conditions, these can involve an iron(II)/iron(III)/iron(I) cycle where C-H activation occurs via σ-bond metathesis or a ligand-to-ligand hydrogen transfer. acs.org The choice of directing and leaving groups can bifurcate the reaction pathway after the formation of a key seven-membered metallacycle, leading to different chemoselective outcomes. acs.org
Table 2: Summary of Fluoro-Bicyclo[1.1.1]pentane Synthesis Methods
| Starting Material | Reagents | Product | Key Mechanistic Step |
|---|
Theoretical and Computational Investigations of Fluoro Bicyclo 1.1.1 Pentanes
Electronic Structure Analysis of 1-Fluorobicyclo[1.1.1]pentane
The electronic structure of this compound is dominated by the inherent features of the BCP cage. Computational studies on the parent molecule, [1.1.1]propellane, which is a common precursor, reveal that its reactivity is not solely governed by the relief of its significant strain energy. amazonaws.com Instead, a highly delocalized ground-state electronic structure, characterized by significant HOMO-LUMO mixing, creates a moldable electron density that results in its diverse reactivity. amazonaws.com
For this compound, theoretical methods like Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis are employed to understand the intramolecular interactions. NBO analysis, in particular, helps in quantifying hyperconjugative interactions and intramolecular charge transfer. ambeed.comresearchgate.net The introduction of the highly electronegative fluorine atom at the bridgehead position significantly polarizes the molecule. This creates a strong dipole moment and influences the charge distribution throughout the cage. The interaction between the fluorine atom's electronic structure and the strained cage can be gauged through computational methods, providing insights into its stability and chemical behavior. ambeed.com
Strain Energy Calculations and Conformational Analysis
Bicyclo[1.1.1]pentane and its derivatives are notable for their high degree of strain. The parent [1.1.1]propellane possesses a strain energy of approximately 100 kcal/mol. amazonaws.com While a specific value for this compound is not commonly cited, it is understood to be highly strained due to its rigid, cage-like geometry. Activation Strain Analysis (ASA), a computational method, has been used to demonstrate that the reactivity of the BCP core is not simply a function of strain relief but is also heavily influenced by changes in π-delocalization upon reaction. amazonaws.com
From a conformational standpoint, this compound is exceptionally rigid. The cage structure locks the bridgehead carbons and the fluorine substituent into a fixed position, precluding any significant conformational isomerism. This rigidity is a key feature of the BCP scaffold and is a primary reason for its use as a bioisosteric replacement for other chemical groups in medicinal chemistry.
Orbital Hybridization and Bond Strength Characterization
The bonding in this compound is unusual due to the inverted tetrahedral geometry at the bridgehead carbons. Computational studies, often correlated with NMR spectroscopy data, provide deep insights into the molecule's bonding characteristics. A key finding is that the magnitude of the one-bond carbon-fluorine spin-spin coupling constant, ¹J(¹³C-¹⁹F), is directly related to the amount of s-character in the carbon's bonding orbital. ambeed.comresearchgate.netresearchgate.netresearchgate.net For this compound, this coupling constant is notably large, indicating significant s-character in the bridgehead carbon orbital directed towards the fluorine atom. researchgate.netresearchgate.net
Molecular orbital studies have also highlighted the importance of non-bonded interactions between the bridgehead carbon atoms (C1 and C3). researchgate.net These "through-space" interactions contribute positively to the coupling constants observed in the molecule. researchgate.netambeed.com DFT calculations have been employed to determine key bond parameters. For instance, the equilibrium C-F bond length (re) in this compound has been calculated to be 1.38 Å. amazonaws.com
| Property | Value | Method | Reference |
|---|---|---|---|
| Equilibrium C-F Bond Length (re) | 1.38 Å | SMD(Et2O)-B2PLYP-D3BJ/def2-TZVP | amazonaws.com |
| ¹H-¹⁹F Coupling Constant (long-range) | 70.6 Hz | Experimental | researchgate.net |
| Non-bonded C1-C3 Contribution to J(¹³C-¹⁹F) | 23 Hz | Modified Molecular Orbital Study | researchgate.net |
| Non-bonded C1-C3 Contribution to J(¹H-¹⁹F) | 64 Hz | Modified Molecular Orbital Study | researchgate.net |
Reaction Mechanism Studies through Computational Chemistry
Computational chemistry is a powerful tool for mapping the reaction pathways and understanding the mechanisms involved in the synthesis and functionalization of this compound.
The synthesis of functionalized BCPs often proceeds through the reaction of [1.1.1]propellane with radical species. amazonaws.com Computational studies using DFT have been crucial in elucidating these mechanisms. The formation of this compound can be modeled by the addition of a fluorine radical (F•) across the central C1–C3 bond of [1.1.1]propellane. This process generates a transient 1-fluorobicyclo[1.1.1]pentyl radical intermediate, which then proceeds to the final product. amazonaws.com
Potential energy surfaces for such reactions have been calculated at high levels of theory, such as SMD(Et2O)-B2PLYP-D3BJ/def2-TZVP, to map the energy changes as the C-F bond forms. amazonaws.com These studies show the potential energy landscape for the addition of various halide radicals to the propellane core, providing a theoretical basis for understanding reaction feasibility and kinetics. amazonaws.com
While catalytic methods are increasingly important in modern organic synthesis, detailed computational investigations into the specific role of ligands in catalytic systems for the synthesis or functionalization of this compound are not extensively documented in publicly available research. General computational approaches, such as DFT calculations, are used to study catalyst-ligand interactions, transition state energies, and reaction profiles in related systems. ambeed.com These methods could theoretically be applied to understand how different ligands might influence the efficiency and selectivity of catalytic reactions involving this compound, but this remains a developing area for computational inquiry.
Computational Validation of Bioisosteric Properties
The bicyclo[1.1.1]pentane cage is highly valued in medicinal chemistry as a bioisostere, often acting as a rigid, three-dimensional replacement for groups like phenyl rings or tert-butyl groups. amazonaws.com Computational methods are central to validating and predicting the effectiveness of a potential bioisostere. Properties such as molecular shape, electrostatic potential surface (EPS), and lipophilicity (logP) are calculated and compared between the BCP derivative and the group it is intended to mimic.
The introduction of a fluorine atom onto the BCP scaffold to give this compound is of significant interest as it allows for the fine-tuning of these properties. Fluorine can alter the molecule's polarity, metabolic stability, and binding interactions. While direct computational comparisons of this compound with other fluorinated motifs are specific to individual research programs, the foundational computational tools are well-established. DFT and other quantum chemical methods are used to calculate the necessary molecular properties. researchgate.netambeed.com These theoretical predictions help guide the rational design of new drug candidates by providing an in silico assessment of their bioisosteric potential before undertaking synthetic efforts.
Advanced Spectroscopic Characterization of 1 Fluorobicyclo 1.1.1 Pentane Structures
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of fluorinated BCPs. The presence of both proton (¹H) and fluorine (¹⁹F) nuclei provides a wealth of information regarding the molecular connectivity and spatial arrangement.
¹H NMR Spectroscopic Analysis
In the ¹H NMR spectrum of 1-fluorobicyclo[1.1.1]pentane derivatives, the six methylene (B1212753) protons on the BCP cage are chemically equivalent due to the high symmetry of the molecule. These protons typically appear as a single, characteristic signal. A key feature is the coupling of these protons to the bridgehead fluorine atom.
For instance, in 3-fluorobicyclo[1.1.1]pentane-1-carboxylic acid, the six BCP protons appear as a doublet around δ 2.40 ppm, with a through-space hydrogen-fluorine coupling constant (JH,F) of approximately 2.4 Hz. rsc.org Similarly, the corresponding (3-fluorobicyclo[1.1.1]pentan-1-yl)methanol shows these protons as a doublet at δ 1.99 ppm with a JH,F of 2.5 Hz. acs.org This small but distinct coupling is a diagnostic indicator of the fluorine's presence at the bridgehead position.
| Compound | Solvent | ¹H Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Reference |
|---|---|---|---|---|---|
| 3-Fluorobicyclo[1.1.1]pentane-1-carboxylic Acid | CDCl₃ | 2.40 | d | 2.4 | rsc.org |
| (3-Fluorobicyclo[1.1.1]pentan-1-yl)methanol | CDCl₃ | 1.99 | d | 2.5 | acs.org |
| tert-Butyl (3-fluorobicyclo[1.1.1]pentan-1-yl)carbamate | CDCl₃ | 2.25 | d | 2.1 | rsc.org |
¹⁹F NMR Spectroscopic Analysis
¹⁹F NMR spectroscopy is highly sensitive to the local electronic environment of the fluorine atom, making it an excellent tool for characterizing these compounds. In the proton-decoupled ¹⁹F NMR spectrum, this compound derivatives typically exhibit a singlet.
The chemical shift of this signal provides information about the substitution on the BCP core. For example, the ¹⁹F signal for 3-fluorobicyclo[1.1.1]pentane-1-carboxylic acid appears at approximately -150.3 ppm in CDCl₃. acs.orgnih.gov For the related tert-butyl (3-fluorobicyclo[1.1.1]pentan-1-yl)carbamate, the signal shifts to around -169.6 ppm in the same solvent. acs.org This significant difference highlights the sensitivity of the fluorine nucleus's chemical shift to the nature of the substituent at the opposing bridgehead position.
| Compound | Solvent | ¹⁹F Chemical Shift (δ ppm) | Reference |
|---|---|---|---|
| 3-Fluorobicyclo[1.1.1]pentane-1-carboxylic Acid | CDCl₃ | -150.3 | acs.orgnih.gov |
| tert-Butyl (3-fluorobicyclo[1.1.1]pentan-1-yl)carbamate | CDCl₃ | -169.6 | acs.org |
| 3-Fluorobicyclo[1.1.1]pentan-1-aminium chloride | CD₃OD | -169.9 | rsc.org |
Multidimensional NMR Techniques for Structural Elucidation
While one-dimensional ¹H and ¹⁹F NMR are often sufficient for basic characterization, multidimensional NMR techniques such as ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for complete structural assignment, especially in more complex derivatives.
These techniques confirm the connectivity within the molecule. For example, an HMBC experiment would show a correlation between the bridgehead fluorine atom and the methylene carbons, as well as the bridgehead carbons, providing unambiguous proof of the fluorine's position. Similarly, ¹³C NMR spectra, often recorded with proton decoupling, show characteristic C-F coupling constants that further define the structure. rsc.orgacs.org For 3-fluorobicyclo[1.1.1]pentane-1-carboxylic acid, the fluorinated bridgehead carbon (C-F) appears as a doublet with a large one-bond coupling constant (¹JC,F) of approximately 329 Hz, while the methylene carbons show a smaller two-bond coupling (²JC,F) of around 48 Hz. acs.orgnih.gov
X-ray Crystallography for Molecular Structure Determination
For example, the structures of 3-fluorobicyclo[1.1.1]pentane-1-carboxylic acid and tert-butyl (3-fluorobicyclo[1.1.1]pentan-1-yl)carbamate have been confirmed by single-crystal X-ray analysis. rsc.org These studies verify the expected cage structure and provide precise geometric parameters of the fluorinated BCP scaffold. The analysis of a fluoroamine derivative also proved the structure by X-ray analysis. chemrxiv.org Such crystallographic data are invaluable for validating computational models and understanding the steric and electronic effects imparted by the fluoro-BCP group. nih.gov
Mass Spectrometry Techniques
Mass spectrometry is used to determine the molecular weight and elemental composition of this compound and its derivatives.
High-Resolution Mass Spectrometry
High-Resolution Mass Spectrometry (HRMS) is particularly important as it provides highly accurate mass measurements, allowing for the determination of the elemental formula of a compound. This technique is routinely used to confirm the successful synthesis of target molecules containing the this compound moiety. The measured mass is compared to the calculated mass for the expected chemical formula, with a close match (typically within 5 ppm) providing strong evidence for the compound's identity. acs.org
| Compound | Ion | Calculated m/z | Found m/z | Reference |
|---|---|---|---|---|
| 3-Fluorobicyclo[1.1.1]pentane-1-carboxylic Acid | [M-H]⁻ | 129.0357 | 129.0352 | rsc.org |
| (3-Fluorobicyclo[1.1.1]pentan-1-yl)methanol | [M+H]⁺ | 117.0716 | 117.0712 | acs.org |
| 3-Fluorobicyclo[1.1.1]pentan-1-aminium chloride | [M+H]⁺ | 102.0719 | 102.0715 | acs.org |
Applications of 1 Fluorobicyclo 1.1.1 Pentane in Academic Chemical Research
Bioisosteric Replacement Strategies
Bioisosterism, the substitution of a part of a molecule with a chemical group that has similar physical or chemical properties, is a cornerstone of modern drug design. The goal is to enhance the pharmacological profile of a lead compound by improving its potency, selectivity, and pharmacokinetic properties. nih.gov 1-Fluorobicyclo[1.1.1]pentane has emerged as a versatile bioisostere for several common structural motifs in drug molecules. chemrxiv.orgsemanticscholar.org
Mimicry of Phenyl Rings and Related Aromatic Systems
One of the most prominent applications of the BCP scaffold, including its fluorinated derivatives, is as a non-classical mimic for para-substituted phenyl rings. chemrxiv.orgsemanticscholar.org Aromatic rings are ubiquitous in pharmaceuticals but can be associated with metabolic liabilities and poor solubility. acs.orgnih.gov The rigid, cage-like structure of BCP provides a similar linear trajectory for substituents as a para-substituted benzene (B151609) ring, albeit with a shorter distance between them. semanticscholar.org
Substitution for Alkynyl and tert-Butyl Moieties
Beyond aromatic systems, the bicyclo[1.1.1]pentane framework, and by extension its fluorinated analogs, can also serve as a bioisosteric replacement for internal alkynes and tert-butyl groups. nih.govresearchgate.netpharmablock.com The linear geometry of 1,3-disubstituted BCPs effectively mimics the geometry of an internal alkyne. acs.org This substitution can enhance metabolic stability, as the C-H bonds of the strained BCP cage are less susceptible to metabolic oxidation compared to the pi-bonds of an alkyne.
Similarly, the compact, three-dimensional nature of the BCP core makes it an excellent surrogate for the bulky tert-butyl group. pharmablock.comtcichemicals.com This replacement can be advantageous in modulating a compound's shape and size to optimize its fit within a biological target's binding pocket while potentially improving properties like aqueous solubility. tcichemicals.com
Design of 1,2-Difunctionalized Bicyclo[1.1.1]pentanes as ortho/meta-Arene Mimetics
While 1,3-disubstituted BCPs are well-established as para-arene mimics, the synthesis of 1,2-difunctionalized BCPs has opened new avenues for mimicking ortho- and meta-substituted aromatic rings. pnas.orgnih.govresearchgate.net This has been a long-standing challenge in the field, and recent breakthroughs have provided versatile platforms for the synthesis of these previously elusive structures. pnas.orgnih.gov
These 1,2-disubstituted BCPs offer novel vectors for substituents, providing medicinal chemists with new tools to explore structure-activity relationships and to fine-tune the properties of drug candidates. nih.gov Computational studies have validated the ortho- or meta-character of these bioisosteres, and their incorporation into drug molecules has been shown to increase solubility. pnas.orgnih.gov
Impact on Molecular Properties in Drug Design Research
The incorporation of the this compound motif into drug candidates can have a profound and often beneficial impact on their molecular properties. The move away from flat, aromatic structures towards more three-dimensional, saturated scaffolds—a concept known as "escaping from flatland"—is a key strategy in modern drug discovery to improve clinical success rates. nih.govresearchgate.netkeaipublishing.com
Key property improvements associated with BCP and F-BCP incorporation include:
Enhanced Solubility: Replacing aromatic rings with BCP scaffolds generally leads to an increase in aqueous solubility. nih.govpharmablock.comresearchgate.net This is a critical parameter for drug efficacy, as poor solubility can limit absorption and bioavailability. acs.orgnih.gov
Improved Metabolic Stability: The strained C-H bonds of the BCP core are generally more resistant to metabolic enzymes compared to the C-H bonds of aromatic rings or the pi-systems of alkynes. tcichemicals.comresearchgate.netresearchgate.net This can lead to reduced clearance and a longer duration of action for the drug.
Reduced Non-Specific Binding: The decrease in lipophilicity associated with replacing an aromatic ring with a BCP moiety can lead to reduced non-specific binding to proteins and other biological macromolecules, which can improve the drug's safety profile. chemrxiv.org
Increased Three-Dimensionality: The inherent three-dimensionality of the BCP scaffold can lead to more specific interactions with the target protein, potentially increasing potency and selectivity. nih.gov
| Molecular Property | Impact of Phenyl Ring Replacement with BCP/F-BCP | Rationale | Supporting Evidence |
|---|---|---|---|
| Aqueous Solubility | Increased | Lower lipophilicity and higher fraction of sp³-hybridized carbons (Fsp³). | Replacement of a fluorophenyl ring in a γ-secretase inhibitor with a BCP motif led to significant improvements in aqueous solubility. nih.gov |
| Metabolic Stability | Increased | Strained C-H bonds of the BCP core are less susceptible to enzymatic oxidation. | BCP isosteres often exhibit superior in vitro metabolic stability compared to their phenyl analogues. nih.govpharmablock.com |
| Lipophilicity (cLogP) | Decreased | Replacement of an aromatic system with a saturated, albeit strained, hydrocarbon. | Replacing the fluorophenyl ring in Flurbiprofen with a fluoro-bicyclo[1.1.1]pentane core dramatically reduced the calculated lipophilicity. chemrxiv.org |
| Three-Dimensionality | Increased | The rigid, cage-like structure of BCP introduces a well-defined 3D geometry. | The "escape from flatland" concept highlights the benefits of increasing the three-dimensionality of drug candidates. nih.govresearchgate.netkeaipublishing.com |
Integration into Existing Scaffolds for Structure-Activity Relationship Studies
The availability of synthetic methods to create a variety of functionalized 1-fluorobicyclo[1.1.1]pentanes allows for their systematic integration into existing drug scaffolds for detailed structure-activity relationship (SAR) studies. nih.gov By replacing a specific moiety, such as a phenyl ring, with an F-BCP core and observing the effect on biological activity and physicochemical properties, researchers can gain valuable insights into the optimal structural requirements for a given therapeutic target. nih.gov
Application in Materials Science
The unique structural and electronic properties of this compound and its parent compound also make them attractive building blocks in materials science. nih.gov The rigid, rod-like nature of the 1,3-disubstituted BCP scaffold has led to its investigation in the development of a variety of advanced materials. nih.govnih.gov
Applications in this area include their use as:
Molecular Rods: The defined length and rigidity of BCP derivatives make them ideal components for constructing well-ordered molecular assemblies. nih.gov
Supramolecular Linkers: BCP units can be used to connect different molecular components in supramolecular chemistry to create complex architectures. nih.gov
Liquid Crystals: The anisotropic shape of BCP-containing molecules can lead to the formation of liquid crystalline phases. nih.gov
Coordination Polymers and Metal-Organic Frameworks (MOFs): BCP-based diphosphine ligands have been synthesized and used to create novel coordination polymers and metal complexes. nih.govnih.gov
The introduction of fluorine can further modulate the electronic properties and intermolecular interactions of these materials, opening up possibilities for creating materials with tailored optical, electronic, or mechanical properties. While the application of this compound itself in materials science is still an emerging field, the extensive research on the parent BCP scaffold suggests a promising future. nih.gov
| Material Application | Role of BCP/F-BCP Scaffold | Potential Impact of Fluorination |
|---|---|---|
| Molecular Rods | Provides a rigid, linear building block of defined length. | Modifies intermolecular interactions and electronic properties. |
| Supramolecular Linkers | Connects molecular components in a well-defined geometry. | Influences the strength and nature of non-covalent interactions. |
| Liquid Crystals | The anisotropic shape promotes the formation of ordered phases. | Alters phase transition temperatures and mesophase properties. |
| Coordination Polymers/MOFs | Acts as a rigid ligand backbone. nih.gov | Fine-tunes the electronic environment of the metal center and the framework's properties. |
Molecular Rods and Rigid Linkers
The bicyclo[1.1.1]pentane (BCP) core is well-regarded for its use in constructing molecular rods and rigid linkers, a role that extends to its fluorinated derivatives. nih.gov The rigid and linear nature of the 1,3-disubstituted BCP framework allows for the precise spatial arrangement of functional groups, making it an ideal component for creating well-defined, rod-like molecules. researchgate.net These structures are of significant interest in materials science and supramolecular chemistry. nih.gov The introduction of a fluorine atom onto the BCP core can further modulate the electronic properties and intermolecular interactions of these molecular rods without significantly altering their rigid geometry.
Supramolecular Chemistry Building Blocks
In the realm of supramolecular chemistry, the BCP scaffold is a valuable component for designing complex, self-assembling systems. nih.govchemrxiv.org The defined geometry and rigidity of BCP derivatives facilitate the construction of predictable and well-ordered supramolecular architectures. nih.gov The incorporation of a fluorine atom in this compound can introduce specific non-covalent interactions, such as halogen bonding and dipole-dipole interactions, which can be harnessed to direct the assembly of supramolecular structures. Research has indicated that the introduction of fluorine can influence the physicochemical properties of the resulting molecules, a factor that is critically important in the rational design of supramolecular systems. nih.govchemrxiv.org
Role as Versatile Synthetic Building Blocks
Beyond its direct incorporation into functional molecules, this compound and its derivatives serve as versatile intermediates in organic synthesis, providing access to a wide array of more complex BCP-containing structures.
Precursors for Bicyclo[1.1.1]pentane-Containing Building Blocks
A significant application of this compound derivatives lies in their role as precursors to other functionalized BCP building blocks. For instance, synthetic routes have been developed to produce fluoro-substituted bicyclo[1.1.1]pentane carboxylic acids and amines. nih.govchemrxiv.org These functionalized F-BCPs can then undergo further standard chemical transformations, such as amide bond formation, esterification, and heterocycle synthesis, to generate a diverse library of BCP-containing molecules. nih.gov The ability to perform these modifications on a gram scale highlights the practical utility of these fluorinated building blocks in medicinal and materials chemistry research. nih.govacs.org
A scalable synthesis for fluoro-bicyclo[1.1.1]pentane carboxylic acid has been reported, starting from a commercially available ketoacid. chemrxiv.org This multi-step process allows for the production of significant quantities of the F-BCP acid, which is a key intermediate for accessing a variety of other derivatives. chemrxiv.org
| Starting Material | Key Reagents | Product | Yield | Reference |
| Commercially available ketoacid | NaHMDS, CHFBr2, Raney Ni, TFA | Fluoro-bicyclo[1.1.1]pentane carboxylic acid | 11 g obtained | chemrxiv.org |
| Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid | SOCl2, MeOH | 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid | 83% | nih.gov |
| Propellane and Diacetyl | Photochemical reaction | 1,1′-(Bicyclo[1.1.1]pentane-1,3-diyl)bis(ethan-1-one) | 94% | nih.govacs.org |
Utility in Click Chemistry and Other Modular Synthesis Approaches
The BCP framework has been successfully integrated into molecules designed for click chemistry, a powerful and versatile set of reactions for modular synthesis. researchgate.netenamine.net BCP-derived azides and terminal alkynes have been synthesized and shown to be effective substrates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. researchgate.netenamine.net These findings open the door for the incorporation of the rigid BCP scaffold into a wide range of molecules, including polymers, dendrimers, and bioconjugates, using modular click chemistry approaches.
While direct examples utilizing this compound in click chemistry are emerging, the established reactivity of the parent BCP system provides a strong precedent for its fluorinated analogues. The synthesis of BCP-derived building blocks suitable for click reactions often starts from common intermediates like carboxylic acids. researchgate.netenamine.net Given the accessibility of fluoro-bicyclo[1.1.1]pentane carboxylic acid, its conversion to the corresponding azide (B81097) or alkyne is a feasible strategy for creating novel, fluorinated building blocks for modular synthesis.
| Precursor | Reaction Type | Functionalized BCP | Application | Reference |
| BCP-carboxylic acids | Diazo transfer | BCP-azides | Click Chemistry | researchgate.netenamine.net |
| BCP-carboxylic acids | Seyferth–Gilbert homologation | BCP-terminal alkynes | Click Chemistry | researchgate.netenamine.net |
| 1-Azido-3-iodobicyclo[1.1.1]pentane | Cycloaddition–Sonogashira coupling | Multiply substituted BCP triazoles | Modular Synthesis | researchgate.net |
Future Research Directions and Unresolved Challenges in 1 Fluorobicyclo 1.1.1 Pentane Chemistry
Development of Novel and Efficient Synthetic Routes
A primary and ongoing challenge in the field is the development of more efficient, scalable, and cost-effective methods for the synthesis of 1-fluorobicyclo[1.1.1]pentanes. While significant progress has been made, particularly in moving away from hazardous reagents and reaction conditions, there remains a need for routes that can be readily implemented on an industrial scale. nih.govchemrxiv.org Future research will likely focus on:
Alternative Starting Materials: The reliance on [1.1.1]propellane as a key precursor presents challenges due to its high reactivity and instability. nih.gov Research into alternative, more stable starting materials for constructing the BCP core is a critical area of investigation.
Improving Fluorination Methodologies: While methods for introducing fluorine onto the BCP scaffold exist, they often require harsh conditions or specialized reagents. acs.org The development of milder and more selective fluorination techniques, including late-stage fluorination, is a significant goal. A practical and scalable approach to fluoro-substituted BCPs has been developed after more than two decades of trials. nih.gov
Exploration of Asymmetric Synthesis Methodologies
The synthesis of enantiomerically pure 1-fluorobicyclo[1.1.1]pentane derivatives is of paramount importance, especially for their application in pharmaceuticals where stereochemistry can dramatically affect biological activity. Current methods for achieving asymmetry in BCP synthesis are still in their early stages of development. nih.gov Key future directions in this area include:
Catalytic Asymmetric Reactions: The development of catalytic enantioselective methods for the construction of the fluorinated BCP core or for the introduction of substituents is a major goal. This includes exploring chiral catalysts for reactions involving [1.1.1]propellane. A direct catalytic asymmetric synthesis of α-chiral bicyclo[1.1.1]pentanes has been described, which involves the addition of simple aldehydes to [1.1.1]propellane. nih.govescholarship.org
Chiral Auxiliaries and Substrates: The use of chiral auxiliaries or starting materials to control stereochemistry is another viable approach that warrants further exploration.
Resolution of Racemates: While not as elegant as asymmetric synthesis, efficient methods for the resolution of racemic mixtures of F-BCP derivatives could provide access to enantiopure compounds in the short term.
Deeper Understanding of Structure-Property Relationships
While it is generally accepted that the incorporation of a this compound moiety can improve the physicochemical properties of molecules, a comprehensive understanding of the underlying structure-property relationships is still lacking. nih.govchemrxiv.org Future research should focus on systematically investigating how the fluorine atom and the rigid BCP core influence key parameters such as:
Lipophilicity and Solubility: Quantifying the precise impact of fluorine substitution at the bridgehead position on logP and aqueous solubility is crucial for designing drug candidates with optimal pharmacokinetic profiles. nih.gov
Acidity and Basicity: The strong electron-withdrawing nature of fluorine can significantly affect the pKa of nearby functional groups. A more predictive understanding of these effects is needed.
Conformational Effects: The rigid BCP scaffold imposes specific conformational constraints on molecules. Understanding how a fluorine substituent modifies these constraints and influences binding to biological targets is a key area for computational and experimental studies.
A comparative overview of calculated lipophilicity (cLogP) for a fluoro-bicyclo[1.1.1]pentane derivative and related fluorophenyl compounds is presented below.
| Compound | cLogP |
| Fluoro-bicyclo[1.1.1]pentane Derivative | 3.3 |
| Fluorophenyl Derivative 1 | 3.5 |
| Fluorophenyl Derivative 2 | ~5.3 |
This table demonstrates the potential for the F-BCP motif to reduce lipophilicity compared to traditional fluorophenyl groups, a desirable trait in drug design. nih.gov
Expansion of Functionalization Scope at Bridge and Bridgehead Positions
To fully exploit the potential of the this compound scaffold, it is essential to have a diverse toolbox of methods for its functionalization at all possible positions. While functionalization at the bridgehead positions (C1 and C3) is relatively well-established, derivatization at the bridge methylene (B1212753) positions (C2) remains a significant challenge. researchgate.netnih.gov Future research will be directed towards:
Selective Bridge Functionalization: Developing methods for the selective introduction of functional groups at the C2 position of the BCP core is a major frontier in the field. This would open up new vectors for molecular design and allow for the creation of novel analogs. researchgate.netnih.gov
Orthogonal Functionalization Strategies: The ability to selectively functionalize different positions on the F-BCP core in a controlled manner is crucial for the synthesis of complex molecules. Developing orthogonal protection and activation strategies will be key.
Late-Stage Functionalization: Methods that allow for the introduction of functional groups at a late stage in a synthetic sequence are highly valuable for the rapid generation of compound libraries for biological screening.
Integration with Emerging Synthetic Technologies
The adoption of modern synthetic technologies can play a pivotal role in overcoming some of the challenges associated with this compound chemistry. The integration of these technologies is a key area for future development:
Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and control over reaction parameters, which are particularly relevant for handling reactive intermediates like [1.1.1]propellane. acs.orgresearchgate.netnih.govnih.gov The use of flow photochemistry has already been shown to be effective for the large-scale synthesis of BCP precursors. acs.orgnih.gov
Photochemistry: Light-mediated reactions often proceed under mild conditions and can enable unique transformations that are not accessible through traditional thermal methods. researchgate.netacs.org Further exploration of photochemical methods for the synthesis and functionalization of F-BCPs is a promising avenue of research.
Automated Synthesis: The use of automated synthesis platforms could accelerate the exploration of reaction conditions and the generation of libraries of F-BCP analogs for structure-activity relationship studies.
Mechanistic Elucidation of Complex Transformations
A deeper mechanistic understanding of the reactions used to synthesize and functionalize 1-fluorobicyclo[1.1.1]pentanes is essential for the rational design of improved synthetic methods. Many of the key transformations in this field involve reactive intermediates and complex reaction pathways that are not yet fully understood. lboro.ac.uk Future research should employ a combination of experimental and computational techniques to:
Investigate Reaction Intermediates: Characterizing the structure and reactivity of key intermediates, such as radicals and cations derived from the BCP core, will provide valuable insights for controlling reaction outcomes.
Elucidate Reaction Pathways: Detailed mechanistic studies of key reactions, such as the addition of radicals to [1.1.1]propellane and fluorination reactions, will enable the optimization of reaction conditions and the development of new transformations.
Computational Modeling: Density functional theory (DFT) and other computational methods can be powerful tools for modeling reaction pathways, predicting reactivity, and understanding the electronic structure of F-BCP derivatives.
By addressing these future research directions and unresolved challenges, the scientific community can unlock the full potential of this compound as a valuable building block for the creation of new medicines and materials.
Q & A
Q. What are the established synthetic methodologies for preparing 1-fluorobicyclo[1.1.1]pentane, and how do they differ in efficiency and scalability?
- Methodological Answer : The synthesis of fluorinated bicyclo[1.1.1]pentane (BCP) derivatives typically involves carbene insertion or radical-based ring-opening strategies. For example:
-
Carbene Insertion : Difluorocarbene (:CF₂), generated in situ from FSO₂CF₂CO₂TMS/NaF, can insert into bicyclo[1.1.0]butanes to yield 2,2-difluorobicyclo[1.1.1]pentane (BCP–F₂). Adjusting the carbene source (e.g., using monofluorocarbene precursors) could theoretically produce this compound .
-
Radical Reactions : Tricyclo[1.1.1.0¹,³]pentane undergoes radical ring-opening with triethylborane (Et₃B) as an initiator, enabling functionalization with halogens. This method tolerates diverse substituents and could be adapted for fluorination .
-
Comparison : Carbene insertion offers regioselectivity but requires precise control of carbene precursors, while radical methods are more tolerant to functional groups but may yield mixtures.
- Data Table :
| Method | Yield (%) | Regioselectivity | Functional Group Tolerance | Reference |
|---|---|---|---|---|
| Carbene Insertion | 60-85 | High | Moderate | |
| Radical Ring-Opening | 40-75 | Low | High |
Q. How can spectroscopic and computational techniques resolve the structural and electronic properties of this compound?
- Methodological Answer :
- Infrared (IR) Spectroscopy : High-resolution IR (0.0015 cm⁻¹) can identify strain-induced vibrational modes in the BCP core, such as C–F stretching frequencies (~1100 cm⁻¹), which differ from linear fluorocarbons due to ring strain .
- Computational Modeling : Hartree-Fock (HF/6-31G*) and Møller-Plesset perturbation theory (MP2/6-31G*) predict bond angles, strain energies, and charge distribution. For example, MP2 calculations show the BCP 1-cation is more stable than tert-butyl cations, highlighting the impact of fluorine substitution on stability .
Q. Why is bicyclo[1.1.1]pentane a promising bioisostere for phenyl rings, and how does fluorination enhance its utility in medicinal chemistry?
- Methodological Answer : BCP replaces phenyl groups due to its similar steric volume (~1.8 ų) and improved physicochemical properties (e.g., reduced lipophilicity). Fluorination further enhances metabolic stability and membrane permeability. For example:
- In γ-secretase inhibitors, fluorinated BCPs reduce off-target interactions while maintaining potency .
- Fluorine’s electronegativity fine-tunes electronic properties, enabling tailored binding affinity in enzyme active sites .
Advanced Research Questions
Q. What computational insights explain the thermodynamic stability of this compound compared to other BCP derivatives?
- Methodological Answer : MP2/6-31G* geometry optimizations reveal that fluorine substitution at the bridgehead position reduces ring strain by 2-3 kcal/mol compared to non-fluorinated BCPs. This is attributed to hyperconjugative interactions between the C–F σ* orbital and adjacent C–C bonds, stabilizing the distorted tetrahedral geometry .
Q. How can regioselectivity challenges in fluorinating bicyclo[1.1.1]pentane be addressed using modern synthetic strategies?
- Methodological Answer : Regioselectivity depends on the fluorination mechanism:
- Electrophilic Fluorination : Use of Selectfluor® or N-fluoropyridinium salts targets electron-rich bridgehead positions, but competing side reactions require low temperatures (-78°C) .
- Radical Fluorination : Et₃B-mediated HAT (hydrogen atom transfer) with XeF₂ selectively functionalizes bridgehead C–H bonds, avoiding distal positions .
Q. What are the limitations of current synthetic routes for this compound, and how can they be overcome for scalable drug discovery?
- Methodological Answer :
- Limitations : Low yields in radical methods (e.g., 40-75%) and carbene precursor toxicity (e.g., FSO₂CF₂CO₂TMS).
- Solutions :
- Flow Chemistry : Continuous flow systems improve safety and yield for carbene-based reactions by minimizing side-product accumulation .
- Catalytic Fluorination : Transition-metal catalysts (e.g., Pd/Cu) enable C–H fluorination under milder conditions, though applicability to BCPs remains unexplored .
Key Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
